tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate
Overview
Description
Tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate serves as an essential intermediate in various chemical syntheses. For example, it has been used in the synthesis of tert-butyl(4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of the natural product Biotin. This synthesis involves steps like acetonization, Boc protection, and N-methoxy-N-methyl amidation, highlighting the compound's role in facilitating complex biochemical processes such as the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Stereoselective Synthesis
The compound has also been utilized in stereoselective syntheses, such as the production of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) and their trans (3R,4R) isomers through reactions like the Mitsunobu reaction, demonstrating its versatility in creating structurally specific molecular configurations (Boev et al., 2015).
Enzyme-catalyzed Kinetic Resolution
The compound is also involved in enzyme-catalyzed kinetic resolutions. For instance, the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate was reported, where solvent and temperature optimizations led to a new resolution method with high enantioselectivity. This process is crucial for the preparation of enantiomerically pure compounds, which are important in the development of specific drugs and other chemical products (Faigl et al., 2013).
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-8(7-13)9(6-12)15-4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQACEQMXLUFODR-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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